mangafodipir trisodium chemical structure and properties
mangafodipir trisodium chemical structure and properties
An In-depth Technical Guide on Mangafodipir Trisodium
Introduction
Mangafodipir trisodium, formerly marketed under the brand name Teslascan, is a complex formed between the paramagnetic metal ion manganese (II) and the chelating ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] It was developed as an organ-specific paramagnetic contrast agent for Magnetic Resonance Imaging (MRI), particularly for the detection and characterization of focal lesions in the liver and pancreas.[3][4] Following intravenous administration, mangafodipir is taken up by hepatocytes, enhancing the signal intensity of normal tissue on T1-weighted images and thereby improving the contrast between healthy and pathological tissue.[1][3] Beyond its diagnostic applications, mangafodipir has been investigated for its therapeutic potential as an antioxidant and chemoprotective agent, attributed to its ability to mimic superoxide dismutase (MnSOD) activity.[2][4][5] This guide provides a detailed overview of its chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action.
Chemical Structure and Identification
Mangafodipir trisodium is the active ingredient in the Teslascan infusion solution.[6] The core structure consists of a divalent manganese ion (Mn(II)) chelated by the organic ligand fodipir (N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid).[7] X-ray crystallography studies have revealed that the metal coordination geometry is a distorted octahedron, defined by two phenolate oxygens, two carboxylate oxygens, and two amine nitrogens.[6][7] The unit cell of its crystalline form contains two MnDPDP anions, six sodium ions, and 50 water molecules.[6][7]
Table 1: Chemical Identification of Mangafodipir and its Trisodium Salt
| Identifier | Value | Reference |
| Mangafodipir (Active Moiety) | ||
| IUPAC Name | manganese(2+) ion 2-({2-[(carboxylatomethyl)({3-hydroxy-2-methyl-6-[(phosphonooxy)methyl]pyridin-4-yl}methyl)amino]ethyl}({3-hydroxy-2-methyl-6-[(phosphonooxy)methyl]pyridin-4-yl}methyl)amino)acetate | [3] |
| Chemical Formula | C₂₂H₂₈MnN₄O₁₄P₂ | [2] |
| Molecular Weight | 691.4 g/mol | [8] |
| CAS Number | 155319-91-8 | [3] |
| PubChem CID | 76967443 | [8] |
| Mangafodipir Trisodium (Drug Substance) | ||
| IUPAC Name | trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) | [4] |
| Chemical Formula | C₂₂H₂₇MnN₄Na₃O₁₄P₂ | [4] |
| Molecular Weight | 757.3 g/mol | [4] |
| CAS Number | 140678-14-4 | [4][9] |
| PubChem CID | 160036 | [4] |
| Synonyms | Teslascan, MnDPDP, Win 59010 | [2][4] |
Physicochemical Properties
Mangafodipir trisodium is a yellow, crystalline, and hygroscopic solid that is readily soluble in water.[1][6][7] No evidence of polymorphism was observed in studies evaluating its solid-state properties.[6][7] The solution for infusion (0.01 mmol/mL) is a clear, bright to dark yellow liquid that is isotonic with blood and has a physiological pH.[6][7][10]
Table 2: Physicochemical Properties of Mangafodipir Trisodium and its Infusion Solution
| Property | Value | Conditions | Reference |
| Solid State | |||
| Physical Form | Yellow crystalline solid | Ambient | [1] |
| Hygroscopicity | Hygroscopic | 20°C at 20-79% RH | [6] |
| Solution (Teslascan, 0.01 mmol/mL) | |||
| pH | 7.0 - 8.0 | [10] | |
| Viscosity | 0.8 cP | @ 37°C | [1] |
| Osmolality | 298 mOsmol/kg water | [1] | |
| Density | 1.02 g/mL | @ 37°C | [1] |
| Specific Gravity | 1.03 | @ 37°C | [1] |
Pharmacokinetics and Metabolism
The pharmacokinetics of mangafodipir trisodium are characterized by the rapid dissociation of the chelate in vivo, leading to distinct profiles for the manganese ion and the fodipir ligand.[10]
Absorption and Distribution
Administered intravenously, the compound distributes rapidly.[3] After injection, mangafodipir trisodium is metabolized through dephosphorylation and transmetallation, where the manganese ion is exchanged for endogenous zinc.[1] This process yields two major metabolites: manganese dipyridoxyl ethylenediamine diacetic acid (MnPLED) and zinc dipyridoxyl ethylenediamine diacetic acid (ZnPLED).[1] The parent compound, mangafodipir trisodium, is undetectable in plasma after two hours.[1]
The released manganese is selectively taken up by tissues with high metabolic activity, showing significant uptake into the liver, pancreas, kidneys, and spleen.[3][10][11] The fodipir ligand is primarily distributed to the extracellular fluid.[3]
Protein Binding
Protein binding is negligible for the fodipir ligand.[3] While the parent mangafodipir chelate does not bind to plasma proteins in vitro, the released manganese (II) and manganese (III) ions are known to bind.[1] The protein binding for manganese is approximately 27%.[2][3]
Elimination
Manganese and the fodipir ligand are eliminated via different routes.[10] Manganese is excreted primarily in the feces (50-60%), with a smaller portion eliminated renally (15-20%).[11] The fodipir ligand is predominantly eliminated in the urine.[3][8]
Table 3: Pharmacokinetic Parameters of Mangafodipir Trisodium Components
| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) Ligand | Reference |
| Plasma Half-life (initial) | ≤ 20 minutes | ~50 minutes | [2][10] |
| Volume of Distribution (Vd) | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | [3][8][10] |
| Primary Route of Excretion | Fecal | Renal | [8][10][11] |
| Protein Binding | ~27% | Negligible | [2][3] |
Visualized Pharmacokinetic Pathway
Caption: Pharmacokinetic workflow of mangafodipir trisodium after intravenous administration.
Pharmacodynamics and Mechanism of Action
MRI Contrast Enhancement
The primary pharmacodynamic effect of mangafodipir is its function as a paramagnetic MRI contrast agent.[1][10] The manganese (II) ion possesses paramagnetic properties that shorten the longitudinal relaxation time (T1) of protons in water molecules within targeted tissues.[1][3][10] This T1 shortening leads to a significant increase in signal intensity (brightness) on T1-weighted MRI scans.[1]
Normal hepatocytes and pancreatic cells readily take up the manganese, leading to marked enhancement of these organs.[3] In contrast, most metastatic lesions and hepatocellular carcinomas exhibit minimal or no manganese uptake.[3][8] This differential uptake creates a strong contrast between normal and abnormal tissue, significantly improving the detection and delineation of lesions.[3][8] Enhancement of the liver and pancreas is near-maximal within 15-20 minutes and can persist for up to 4 hours, with some lesion-related enhancement detectable for up to 24 hours.[3][8][10]
Caption: Logical flow of mangafodipir's mechanism of action as an MRI contrast agent.
Antioxidant Activity
Beyond its imaging properties, mangafodipir has demonstrated significant antioxidant capabilities.[4][5] It functions as a scavenger of reactive oxygen species (ROS), including superoxide anions, hydrogen peroxide, and hydroxyl radicals.[4][5] This activity is attributed to its nature as an MnSOD mimetic.[2] By neutralizing these harmful radicals, mangafodipir can protect normal tissues from oxidative stress-related damage, which has led to its investigation as a potential chemoprotective agent to mitigate the side effects of cancer therapies.[4][9][12]
Caption: Proposed antioxidant mechanism of mangafodipir via ROS scavenging.
Experimental Methodologies
The characterization of mangafodipir trisodium has involved a range of physicochemical and analytical techniques. While full, detailed protocols are proprietary, the principles of the key experimental methods cited in the literature are described below.[6][7]
Table 4: Methodologies for Physicochemical Characterization
| Property/Technique | Experimental Protocol Summary |
| Structure Determination | X-ray Crystallography: Single crystals of mangafodipir trisodium were analyzed to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. This technique provided definitive proof of the molecular structure and the coordination of the manganese ion.[6][7] |
| Solid-State Analysis | Powder X-ray Diffraction (PXRD): The crystalline nature of the bulk material was assessed, and the sample was analyzed for the presence of different crystalline forms (polymorphism). The sample is exposed to X-rays at various angles, and the diffraction pattern is recorded.[6] |
| Thermal Analysis | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): Samples were heated at a controlled rate (e.g., 20°C/min from 30°C to 500°C) to study thermal events like decomposition and melting. This helps to determine the thermal stability and water content of the compound.[6] |
| Hygroscopicity | Gravimetric Analysis: The tendency of the substance to absorb moisture was determined by placing samples in desiccators with controlled relative humidities (e.g., 20%, 42%, 58%, 79%) at a constant temperature (20°C). The weight gain over time (e.g., 69 days) was measured.[6] |
| Water Content | Karl Fischer Titration: This volumetric titration method was used to accurately quantify the water content in the hygroscopic solid, providing a more precise measurement than gravimetric analysis alone.[6] |
| Solubility | Residue on Evaporation: Saturated solutions of mangafodipir trisodium were prepared in various solvents. A known volume of the saturated solution was evaporated to dryness, and the mass of the remaining solid residue was used to calculate the solubility.[6] |
| Solution Properties | pH Measurement: The pH of the reconstituted drug product and solutions of the bulk drug in water was measured using a standard pH meter.[6] Viscosity Measurement: The viscosity of the infusion solution was determined using a rheometer (e.g., Bohlin VOR) at a defined temperature (37°C) across a range of shear rates.[6] |
| Pharmacokinetic Studies | Human Volunteer Studies: Healthy volunteers were administered mangafodipir trisodium via intravenous bolus injection or infusion at specific doses (e.g., 5 and 10 µmol/kg b.w.). Blood, urine, and fecal samples were collected over time to measure the concentrations of manganese and the ligand, allowing for the calculation of pharmacokinetic parameters like half-life and clearance.[11] |
Clinical Use and Safety
Mangafodipir trisodium was administered as an intravenous infusion for MRI of the liver and pancreas.[10][13] The recommended adult dose was 5 µmol/kg bodyweight.[13][14] Clinical trials involving hundreds of patients demonstrated its efficacy in improving the detection and characterization of hepatic lesions compared to unenhanced MRI and contrast-enhanced CT.[13][15]
The agent was generally well-tolerated. The most commonly reported adverse events in Phase III clinical trials were mild to moderate and included nausea (7%), headache (4%), and injection-site discomforts like a sensation of heat (49%) or flushing (33%).[14] Serious adverse events were rare and not considered drug-related.[14] Despite its efficacy and safety profile, Teslascan was withdrawn from the U.S. and European markets for commercial reasons.[2][8]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Mangafodipir - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mangafodipir Trisodium | C22H27MnN4Na3O14P2 | CID 160036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Physicochemical characterisation of mangafodipir trisodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. Multicenter phase III clinical trials. Efficacy of early imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
